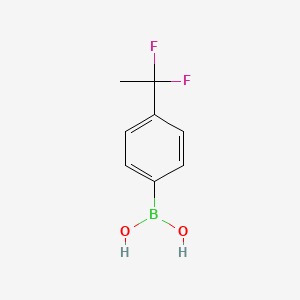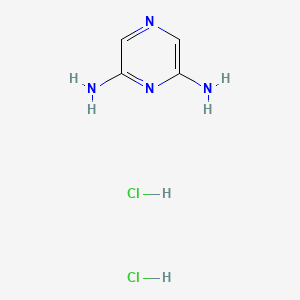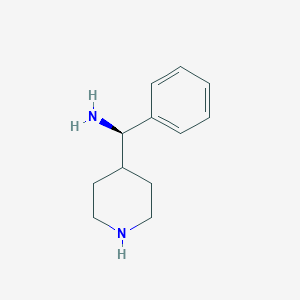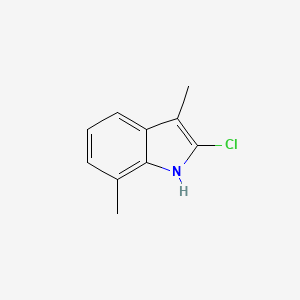
2-Chloro-3,7-dimethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-3,7-dimethyl-1H-Indol ist ein Derivat von Indol, einer bedeutenden heterocyclischen Verbindung, die in vielen Naturprodukten und Pharmazeutika vorkommt. Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie umfassend untersucht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-3,7-dimethyl-1H-Indol beinhaltet typischerweise die Chlorierung von 3,7-dimethyl-1H-Indol. Eine gängige Methode ist die Reaktion von 3,7-dimethyl-1H-Indol mit einem Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid unter Rückflussbedingungen . Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan oder Chloroform durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Chlor-3,7-dimethyl-1H-Indol kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen und Katalysatoren kann die Reaktionsbedingungen optimieren und die Produktionskosten senken .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Chlor-3,7-dimethyl-1H-Indol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Methylgruppen können oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.
Reduktionsreaktionen: Der Indolring kann reduziert werden, um Dihydroindolderivate zu bilden.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte
Substitution: Bildung von 2-Amino-3,7-dimethyl-1H-Indol oder 2-Thio-3,7-dimethyl-1H-Indol.
Oxidation: Bildung von 3,7-dimethyl-1H-Indol-2-carbonsäure.
Reduktion: Bildung von 2-Chlor-3,7-dimethyl-1,2-dihydro-1H-Indol.
Wissenschaftliche Forschungsanwendungen
2-Chlor-3,7-dimethyl-1H-Indol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine Rolle bei der Medikamentenentwicklung untersucht, insbesondere bei der Gestaltung von Inhibitoren für bestimmte Enzyme.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-3,7-dimethyl-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Wirkmechanismus
The mechanism of action of 2-Chloro-3,7-dimethyl-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-1H-Indol
- 3,7-Dimethyl-1H-Indol
- 2-Brom-3,7-dimethyl-1H-Indol
Einzigartigkeit
2-Chlor-3,7-dimethyl-1H-Indol ist einzigartig aufgrund des Vorhandenseins von sowohl Chlor- als auch Methylgruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen .
Eigenschaften
Molekularformel |
C10H10ClN |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
2-chloro-3,7-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10ClN/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,12H,1-2H3 |
InChI-Schlüssel |
LOSVVICMQLQROD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C(N2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



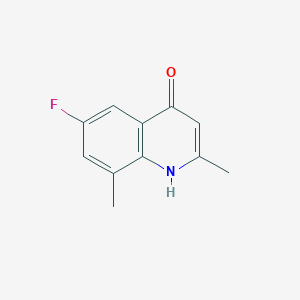
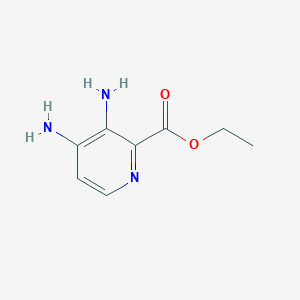


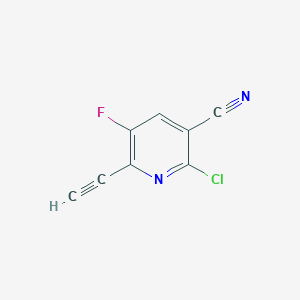
![6-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B11909047.png)
![5-Hydroxybenzo[b]thiophene 1,1-dioxide](/img/structure/B11909049.png)

![4-Chloro-3-methyl-3H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11909063.png)
